1-Bromo-8-fluoronaphthalene

Organometallic Chemistry Cross-Coupling Lithiation

1-Bromo-8-fluoronaphthalene is a halogenated naphthalene derivative characterized by the presence of both a bromine and a fluorine atom at the peri (1,8) positions. This unique structural arrangement imparts distinct reactivity profiles crucial for advanced organic synthesis, materials science, and medicinal chemistry.

Molecular Formula C10H6BrF
Molecular Weight 225.06 g/mol
CAS No. 33718-15-9
Cat. No. B1341870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-8-fluoronaphthalene
CAS33718-15-9
Molecular FormulaC10H6BrF
Molecular Weight225.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=CC=C2)Br
InChIInChI=1S/C10H6BrF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
InChIKeyUKEZWVDQUSOSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1-Bromo-8-fluoronaphthalene (CAS 33718-15-9): A Dual-Halogenated Naphthalene Intermediate for Selective Synthesis


1-Bromo-8-fluoronaphthalene is a halogenated naphthalene derivative characterized by the presence of both a bromine and a fluorine atom at the peri (1,8) positions [1]. This unique structural arrangement imparts distinct reactivity profiles crucial for advanced organic synthesis, materials science, and medicinal chemistry. The compound exists as a liquid at 20°C with a density of 1.563 g/cm³ and a boiling point of 286.6°C at 760 mmHg, properties that distinguish it from solid, mono-halogenated naphthalene analogs . Its value proposition is rooted in the ability to perform sequential, site-selective transformations, leveraging the differing reactivities of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds for precise molecular construction .

Why 1-Bromonaphthalene and 1-Fluoronaphthalene Cannot Replace 1-Bromo-8-fluoronaphthalene in Multi-Step Syntheses


Generic substitution with mono-halogenated naphthalenes like 1-bromonaphthalene or 1-fluoronaphthalene fails for applications requiring sequential functionalization. The strategic value of 1-bromo-8-fluoronaphthalene lies in the orthogonal reactivity of its two different halogen atoms positioned in a peri arrangement. The weaker C-Br bond is susceptible to selective activation via oxidative addition or lithium-halogen exchange, allowing for a first site-specific modification, while the much stronger C-F bond remains intact [1]. This enables a controlled, two-step diversification strategy that is impossible with symmetrical analogs like 1,8-dibromonaphthalene, where both positions would react competitively, leading to complex mixtures and lower yields of the desired mono-functionalized product [2]. The peri substitution pattern further imposes unique steric and electronic constraints that can influence reaction outcomes, a feature absent in non-peri isomers [3].

Quantitative Evidence for Selecting 1-Bromo-8-fluoronaphthalene Over Its Analogous Compounds


Orthogonal Reactivity via C-Br vs. C-F Bond Dissociation Energy Gap

The primary differentiation for 1-bromo-8-fluoronaphthalene is the large bond dissociation energy (BDE) difference between its two carbon-halogen bonds. The C-Br bond is significantly weaker, enabling chemists to selectively activate it in the presence of the C-F bond for sequential functionalization . This orthogonal reactivity is the basis for its use as a 'double-headed' building block for complex molecule construction .

Organometallic Chemistry Cross-Coupling Lithiation

Enhanced Hydrogen Bonding Acceptor Capability of the C-F Bond in a Peri Scaffold

The peri-disubstituted naphthalene scaffold of 1-bromo-8-fluoronaphthalene provides a unique platform for investigating and engineering non-covalent interactions. It serves as the key intermediate for synthesizing N-(8-fluoronaphthalen-1-yl)benzamides, where the C-F bond engages in strong intramolecular amide-NH···F hydrogen bonds. This interaction is quantifiably stronger than in non-fluorinated analogs, demonstrably impacting crystal packing and molecular conformation [1].

Medicinal Chemistry Crystal Engineering Fluorine Chemistry

Physical State at Ambient Temperature Facilitates Handling and Scale-Up

A practical, yet often overlooked, point of differentiation is the physical state. 1-Bromo-8-fluoronaphthalene is a liquid at room temperature, which simplifies liquid-phase handling, dispensing, and the development of continuous flow processes compared to its solid positional isomers .

Process Chemistry Physical Properties Scale-up

Key Application Scenarios Where 1-Bromo-8-fluoronaphthalene is the Preferred Building Block


Medicinal Chemistry: Design and Synthesis of Conformationally Locked Bioactive Molecules

The compound is a critical intermediate for synthesizing molecules where intramolecular hydrogen bonding is a design feature. As demonstrated in the synthesis of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, the peri-C-F bond acts as a strong hydrogen bond acceptor, forcing a specific molecular conformation [1]. Furthermore, it has been highlighted as a key intermediate in the synthesis of novel kinase inhibitors, as described in patent application WO2023056789, where the unique halogen arrangement likely plays a role in target binding [2].

Materials Science: Development of Organic Semiconductors and Liquid Crystals

The liquid physical state and the ability to perform sequential cross-coupling reactions make 1-bromo-8-fluoronaphthalene an ideal monomer for constructing well-defined oligomers and polymers [1]. The bromine atom acts as a handle for the first polymerization or coupling step, while the fluorine atom, a weak electron-withdrawing group, can be used later to fine-tune the electronic properties (HOMO/LUMO levels) of the final material, a strategy used in synthesizing materials for OLEDs and organic photovoltaics [2].

Crystal Engineering: Controlling Solid-State Packing via Directed Interactions

For scientists engineering crystal structures, 1-bromo-8-fluoronaphthalene provides a unique synthon. After a first step of derivatization, the installed functional group is forced into a juxta-position with the fluorine atom. Research has shown that this scaffold fundamentally alters the solid-state packing motif from a T-shaped π–π interaction to a face-to-face alignment through NH···F hydrogen bonds, dictating the formation of stacked sheets [1]. This control is absent in non-fluorinated or mono-halogenated naphthalene building blocks.

Agrochemical R&D: Synthesis of Fluorinated Naphthalene Derivatives for Crop Protection

The introduction of fluorine into agrochemicals often enhances metabolic stability and lipophilicity. The compound serves as a versatile entry point to a variety of fluorinated naphthalene derivatives, such as (8-fluoronaphthalen-1-yl)methanol, a known intermediate [2]. The sequential reactivity allows for the systematic exploration of structure-activity relationships (SAR) around the naphthalene core by installing diverse functional groups in a controlled, stepwise manner.

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